molecular formula C23H29N3OS B8340301 N-propyl-10-[1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarboxamide

N-propyl-10-[1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarboxamide

Cat. No. B8340301
M. Wt: 395.6 g/mol
InChI Key: KXMAIWXPZGQNCR-UHFFFAOYSA-N
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Patent
US05321026

Procedure details

Fumaric acid (2.7 g) is added to a solution of N-propyl-10-[1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarbothioamide, L series (9.5 g), in ethanol (100 cc). The solution obtained is concentrated to dryness under reduced pressure (300 mm Hg; 4 kPa) at 40° C. The meringue-like yellow residue is taken up with acetic acid (200 cc). Mercuric acetate (7.3 g) is added to the solution obtained and the mixture is stirred for 16 hours at a temperature in the region of 20° C. The black suspension obtained is diluted with distilled water (200 cc) and filtered. The yellow filtrate is concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C. The residue is taken up with ethyl acetate (250 cc) and distilled water (50 cc) and then treated with sodium hydroxide (d=1.33) to pH 13. The aqueous phase is separated after settling has taken place and extracted with ethyl acetate (250 cc). The organic phases are combined, washed successively with distilled water (2×100 cc) and with a saturated aqueous sodium chloride solution (100 cc) and dried over magnesium sulphate. After filtration, the yellow filtrate is concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C. and a crude yellow oil (9.2 g) is thereby obtained. This residue is purified by chromatography on a column (height: 22 cm; diameter: 4 cm) of silica gel (0.2-0.063 mm), eluting with a mixture of methylene chloride and methanol (95:5 by volume). The first 1500 cc are discarded and the next 1500 cc are concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C. to give N-propyl-10-[1-(pyrrolidinyl)-2-propyl]-2-phenothiazinecarboxamide, L series (7.3 g), in the form of a yellow gum.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
2-phenothiazinecarbothioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)/[CH:2]=[CH:3]/[C:4](O)=O.[CH:9]1[C:22]2[NH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[S:14][C:13]=2[CH:12]=[CH:11][C:10]=1[C:23](=S)[NH2:24].[OH2:26]>C(O)C>[CH2:10]([NH:24][C:23]([C:10]1[CH:11]=[CH:12][C:13]2[S:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:21]([CH:19]([CH3:18])[CH2:20][N:21]3[CH2:4][CH2:3][CH2:2][CH2:1]3)[C:22]=2[CH:9]=1)=[O:26])[CH2:9][CH3:22]

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O
Name
2-phenothiazinecarbothioamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=2SC3=CC=CC=C3NC12)C(N)=S
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 16 hours at a temperature in the region of 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to dryness under reduced pressure (300 mm Hg; 4 kPa) at 40° C
ADDITION
Type
ADDITION
Details
Mercuric acetate (7.3 g) is added to the solution
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
The black suspension obtained
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The yellow filtrate is concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C
DISTILLATION
Type
DISTILLATION
Details
distilled water (50 cc)
ADDITION
Type
ADDITION
Details
treated with sodium hydroxide (d=1.33) to pH 13
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated after settling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (250 cc)
WASH
Type
WASH
Details
washed successively with distilled water (2×100 cc) and with a saturated aqueous sodium chloride solution (100 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the yellow filtrate is concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
CUSTOM
Type
CUSTOM
Details
a crude yellow oil (9.2 g) is thereby obtained
CUSTOM
Type
CUSTOM
Details
This residue is purified by chromatography on a column (height: 22 cm; diameter: 4 cm) of silica gel (0.2-0.063 mm)
WASH
Type
WASH
Details
eluting with a mixture of methylene chloride and methanol (95:5 by volume)
CONCENTRATION
Type
CONCENTRATION
Details
the next 1500 cc are concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CC)NC(=O)C1=CC=2N(C3=CC=CC=C3SC2C=C1)C(CN1CCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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